2-(3-Azetidinyl)-6-phenylpyridine is a heterocyclic compound characterized by a pyridine ring that is substituted at the 6-position with a phenyl group and at the 2-position with an azetidinyl group. This unique structure imparts distinctive chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. The azetidinyl moiety contributes to the compound's potential biological activity, while the phenyl group enhances its hydrophobic characteristics, which can influence its interaction with biological targets and its solubility in organic solvents.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is particularly relevant in pharmaceutical research for its potential therapeutic applications, especially in neurological disorders and cancer treatment. The molecular formula for 2-(3-Azetidinyl)-6-phenylpyridine is C14H14N2, with a molecular weight of 210.27 g/mol.
The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine typically involves multi-step processes:
The molecular structure of 2-(3-Azetidinyl)-6-phenylpyridine consists of:
Property | Value |
---|---|
Molecular Formula | C14H14N2 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | 2-(azetidin-3-yl)-6-phenylpyridine |
InChI | InChI=1S/C14H14N2/c1-8-12(15)13-7-4-8(16)5-3-11(1)9-10/h1-8,12,15H,9-10H2 |
InChI Key | LNDFZOZJLQXFHJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3 |
2-(3-Azetidinyl)-6-phenylpyridine can undergo various chemical reactions:
The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The azetidinyl group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pyridine ring may engage in π-π interactions or hydrogen bonding, enhancing the stability of the compound's binding to biological targets. These interactions can modulate various biochemical pathways, resulting in observed effects related to therapeutic applications.
The compound exhibits significant reactivity due to its heterocyclic structure, allowing it to participate in various chemical transformations.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The applications of 2-(3-Azetidinyl)-6-phenylpyridine span various fields:
This compound's unique combination of azetidinyl and phenyl groups provides distinct chemical and physical properties that enhance its versatility in applications compared to similar compounds.
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7